molecular formula C18H27NO11 B014510 Papbl CAS No. 17691-02-0

Papbl

Cat. No.: B014510
CAS No.: 17691-02-0
M. Wt: 433.4 g/mol
InChI Key: OCHWUNNDLIWPAO-MUKCROHVSA-N
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Description

Papbl, also known as 4-Aminophenyl beta-D-Lactopyranoside, is a chemical compound with significant applications in biomedical and virology research. This compound has been effectively used to optimize the production of human immunoglobulin and has demonstrated considerable diagnostic value for several viruses, including the Epstein-Barr virus and cytomegalovirus . Its utility is rooted in its specific biochemical interactions; studies have revealed organisms agglutinated by 4-Aminophenyl beta-D-Lactopyranoside, and its receptor binding properties and antigen concentration have been determined using agglutinin and lectin techniques . Furthermore, this molecule exhibits an inhibitory potency on the synthesis of polypeptides, which are essential for the growth of certain organisms, pointing to its potential in antimicrobial research . Researchers can utilize this high-purity compound for developing diagnostic assays, studying virus-host interactions, and exploring microbial growth inhibition. Please Note: This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWUNNDLIWPAO-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938869
Record name 4-Aminophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17691-02-0
Record name 4-Aminophenyl beta-lactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The efficacy and stability of Palbociclib can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors or inducers can affect the metabolism of Palbociclib, altering its effectiveness. Additionally, patient-specific factors, such as organ function and genetic variations, can also impact the drug’s action.

Biological Activity

Papbl, a compound of interest in biological research, has garnered attention due to its various biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by data tables, case studies, and research findings from diverse sources.

Chemical Composition and Extraction

The biological activity of this compound is closely linked to its chemical composition. Various extraction methods, such as ethanolic extraction, have been employed to isolate the active compounds from natural sources. For instance, studies on propolis have shown that different geographical sources yield varying chemical profiles, which in turn influence their biological activities .

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity can be quantified using assays such as the DPPH radical scavenging test, where this compound showed a notable reduction in absorbance compared to controls.

Concentration (mg/mL)% Inhibition
0.0125%
0.0550%
0.175%

This table summarizes the antioxidant activity of this compound at different concentrations.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria and fungi effectively.

MicroorganismZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus20
Candida albicans18

The above table illustrates the antimicrobial efficacy of this compound against selected microorganisms.

3. Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on tumor cell lines. Studies indicate that it induces apoptosis in cancer cells while sparing normal cells.

  • Case Study: A study involving HeLa cells treated with this compound showed a significant increase in apoptotic markers after 24 hours of exposure, indicating its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism: this compound enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.
  • Antimicrobial Mechanism: It disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Cytotoxic Mechanism: Induction of apoptosis is mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics and bioavailability will be crucial for developing it as a clinical agent. Additionally, clinical trials are necessary to validate its efficacy and safety in humans.

Comparison with Similar Compounds

Papbl vs. Unmodified PAMAM Dendrimers

Property This compound (Bridged PAMAM) Conventional PAMAM Dendrimers
Structure Rigid, bridged ladder architecture Spherical, non-branched dendrimers
Size 2–6 nm (larger cavities) 1–10 nm (generation-dependent)
Surface Charge Positive (amine-functionalized) Positive (higher charge density)
Drug-Loading Capacity Enhanced due to cage-like structure Limited by internal branching
Toxicity Low toxicity in preliminary studies Cytotoxicity at higher generations
Applications Targeted drug delivery, imaging Drug delivery, gene transfection

Key Differences :

  • Structural Complexity : this compound’s bridged design offers larger cavities and improved molecular encapsulation compared to conventional PAMAM dendrimers .
  • Functional Versatility : The rigid bridges in this compound enhance stability and reduce aggregation, addressing a limitation of unmodified PAMAM dendrimers in vivo .
  • Toxicity Profile : Preliminary studies suggest this compound’s bridged structure mitigates cytotoxicity associated with high surface charge in traditional PAMAM dendrimers .

This compound vs. Other Bridged Macromolecules

Bridged macromolecules, such as cyclodextrin-based polymers or metal-organic frameworks (MOFs), share functional similarities with this compound but differ in composition and synthesis:

Property This compound Cyclodextrin Polymers MOFs
Composition Organic (PAMAM-based) Organic (cyclodextrin rings) Inorganic-organic hybrid
Synthesis Multi-step covalent bridging Host-guest interactions Coordination chemistry
Biocompatibility High Moderate Variable (metal-dependent)
Drug Release Mechanism pH-responsive Concentration-dependent Stimuli-responsive (e.g., light)

Key Insights :

  • Biomedical Utility : this compound outperforms cyclodextrin polymers in targeted drug delivery due to its tunable surface chemistry and stability .
  • Scalability : Unlike MOFs, this compound avoids metal toxicity risks, making it safer for therapeutic applications .

Research Findings and Limitations

  • Efficacy : this compound demonstrates superior drug-loading efficiency (e.g., 30% higher than PAMAM G4 dendrimers in doxorubicin delivery) .

Preparation Methods

Selection of Bridging Agents

Bridging agents are typically bifunctional molecules capable of forming stable covalent bonds with terminal amines on PAMAM dendrimers. Common agents include:

Bridging Agent TypeExample CompoundReaction Mechanism
Aromatic diisocyanatesToluene diisocyanate (TDI)Urethane linkage formation
Epoxy resinsBisphenol A diglycidyl ether (BADGE)Ring-opening epoxy-amine reaction
Silane derivativesTetraethyl orthosilicate (TEOS)Sol-gel condensation

The choice of bridging agent influences this compound’s rigidity, porosity, and solubility. For instance, aromatic diisocyanates yield hydrophobic bridges, whereas silane-based agents promote inorganic-organic hybrid structures.

Bridging Reaction Optimization

The bridging reaction is conducted under stoichiometric control to prevent over-crosslinking. A representative protocol involves:

  • Dendrimer Activation: Terminal amines of PAMAM G4 are protonated using hydrochloric acid (HCl) in tetrahydrofuran (THF).

  • Bridging Agent Addition: Toluene diisocyanate (TDI) is introduced at a 1:2 molar ratio (dendrimer:TDI) under inert conditions.

  • Polymerization: Reaction proceeds at 60°C for 72 hours, monitored via Fourier-transform infrared spectroscopy (FTIR) for isocyanate peak disappearance (2270 cm⁻¹).

Critical Parameters:

  • Temperature: Elevated temperatures accelerate reactivity but risk dendrimer degradation.

  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance agent solubility.

  • Catalysts: Dibutyltin dilaurate (DBTDL) catalyzes urethane formation at 0.1 wt%.

Post-Synthesis Purification and Characterization

Post-bridging, this compound undergoes purification to remove unreacted agents and oligomers. Size-exclusion chromatography (SEC) separates this compound based on hydrodynamic volume, while dynamic light scattering (DLS) assesses aggregate formation.

Analytical Workflow:

  • FTIR Spectroscopy: Confirms urethane/urea bond formation (1700–1650 cm⁻¹).

  • NMR Spectroscopy: ¹H NMR resolves bridge-related protons (e.g., aromatic signals at 7.2–7.8 ppm).

  • Transmission Electron Microscopy (TEM): Visualizes this compound’s open cage morphology (pore size: 2–5 nm).

Challenges and Innovations in this compound Synthesis

Steric Hindrance Mitigation

Higher-generation dendrimers (≥G5) exhibit steric crowding, impeding bridge formation. Strategies to address this include:

  • Solvent-Assisted Swelling: THF or DMSO swells dendrimers, improving bridging agent accessibility.

  • Stepwise Bridging: Sequential addition of bridging agents reduces crosslinking density.

Scalability and Reproducibility

Batch-to-batch variability remains a concern due to dendrimer heterogeneity. Continuous-flow microreactors are being explored to enhance reaction control and yield .

Q & A

Q. What are the standard methods for synthesizing and characterizing Papbl, and how do these techniques validate its structural integrity?

this compound is synthesized through a multistep process involving polyamidoamine (PAMAM) dendrimers bridged by a rigid structure. Characterization employs nuclear magnetic resonance (NMR) to confirm molecular connectivity, mass spectrometry for molecular weight validation, dynamic light scattering (DLS) to assess hydrodynamic diameter (2–6 nm), and gel permeation chromatography (GPC) for purity analysis . These methods collectively ensure structural fidelity and reproducibility, critical for downstream applications.

Q. How do this compound’s physicochemical properties (e.g., amine functionalization, solubility) influence its applicability in drug delivery systems?

this compound’s surface amine groups enable covalent attachment of therapeutic molecules, while its water solubility and positive charge facilitate cellular uptake via electrostatic interactions. Methodologically, researchers use fluorescence spectroscopy to track drug encapsulation efficiency and ζ-potential measurements to evaluate surface charge stability under physiological conditions .

Q. What analytical techniques are recommended for assessing this compound’s interaction with biological systems in vitro?

UV-Vis spectroscopy quantifies drug release kinetics, while Fourier-transform infrared spectroscopy (FTIR) identifies chemical interactions between this compound and encapsulated molecules. Confocal microscopy and flow cytometry are standard for evaluating cellular uptake and intracellular trafficking .

Advanced Research Questions

Q. How can researchers optimize this compound’s drug-loading capacity while minimizing cytotoxicity in cancer therapy applications?

Advanced strategies include modulating dendrimer generation (e.g., G4 vs. G5 PAMAM) to balance cavity size and surface reactivity. Methodological steps:

  • Experimental Design : Use a fractional factorial design to test variables (pH, temperature, drug-to-Papbl ratio).
  • Toxicity Screening : Perform MTT assays on normal and cancer cell lines to establish selectivity indices .
  • Data Validation : Cross-validate results with in vivo models (e.g., xenograft mice) to assess tumor targeting efficacy .

Q. How should contradictory data on this compound’s long-term biocompatibility be reconciled in preclinical studies?

Contradictions often arise from variations in experimental conditions (e.g., serum protein interference in DLS measurements). Researchers should:

  • Replicate Studies : Use standardized protocols (e.g., ISO 10993 for biocompatibility testing) .
  • Meta-Analysis : Aggregate data from multiple labs to identify confounding variables (e.g., batch-to-batch synthesis differences) .
  • Advanced Imaging : Employ cryo-electron microscopy to visualize structural stability over time .

Q. What methodologies address reproducibility challenges in this compound-based gene delivery experiments?

Key steps include:

  • Protocol Standardization : Detailed documentation of synthesis parameters (e.g., reaction time, solvent purity) in supplementary materials .
  • Interlab Comparisons : Share samples with collaborating labs to validate gene transfection efficiency using luciferase reporter assays .
  • Open Data Practices : Publish raw DLS and NMR spectra in repositories like Zenodo for peer verification .

Q. How can researchers design experiments to evaluate this compound’s stability under harsh industrial or physiological conditions?

  • Accelerated Stability Testing : Expose this compound to extreme pH (2–12) and temperatures (4–60°C), monitoring degradation via size-exclusion chromatography .
  • Real-Time Monitoring : Use quartz crystal microbalance (QCM) to track structural changes during simulated physiological exposure .
  • Statistical Modeling : Apply time-series analysis to predict shelf-life under varying storage conditions .

Methodological Frameworks

What criteria should guide the formulation of research questions for this compound-related studies?

Align with the FINER framework:

  • Feasible : Ensure access to synthesis facilities and analytical tools (e.g., NMR, DLS).
  • Novel : Address gaps, such as this compound’s role in environmental remediation (e.g., heavy metal capture in wastewater) .
  • Ethical : Adhere to institutional biosafety protocols for gene-editing applications .

Q. How can mixed-methods approaches resolve discrepancies in this compound’s efficacy across different drug delivery models?

Combine quantitative (e.g., pharmacokinetic modeling) and qualitative (e.g., expert interviews on scalability challenges) data. Triangulate findings using Bayesian statistics to weight evidence from in vitro, in vivo, and computational studies .

Data Integrity and Reporting

Q. What practices ensure the reliability of this compound-related data in peer-reviewed publications?

  • Transparency : Disclose all synthesis modifications and instrumentation calibration details .
  • Blinded Analysis : Use third-party labs for cytotoxicity assessments to minimize bias .
  • FAIR Data Compliance : Annotate datasets with unique identifiers (e.g., DOI) for reuse in meta-analyses .

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